molecular formula C7H6BFO4 B2885902 (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid CAS No. 2428622-02-8

(5-Fluoro-1,3-benzodioxol-4-yl)boronic acid

Cat. No. B2885902
CAS RN: 2428622-02-8
M. Wt: 183.93
InChI Key: IHXOLTYMARHWGN-UHFFFAOYSA-N
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Description

“(5-Fluoro-1,3-benzodioxol-4-yl)boronic acid” is a chemical compound with the molecular formula C7H6BFO4 . It has a molecular weight of 183.93 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, boronic acids and their esters are often synthesized through catalytic protodeboronation . This process involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6BFO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2,10-11H,3H2 .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 354.4±52.0 °C and a predicted density of 1.51±0.1 g/cm3 .

Scientific Research Applications

Structure-Reactivity Relationships in Boronic Acid-Diol Complexation

Boronic acids, including derivatives like (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid, are crucial in biomaterials due to their ability to bind biologically relevant diols. This property enables their use in creating hydrogels with dynamic covalent or responsive behaviors, essential for sensing, delivery, and materials chemistry. The study by Brooks, Deng, and Sumerlin highlights the significance of understanding the structure-reactivity relationships governing these interactions, which is pivotal for selecting organoboron compounds in these applications (Brooks et al., 2018).

Benzoboroxoles as Efficient Glycopyranoside-Binding Agents

Benzoboroxoles, related to boronic acids, have demonstrated exceptional capabilities in complexing glycopyranosides efficiently in neutral water, indicative of the broader potential of boronic acid derivatives in biochemical applications. This finding by Bérubé, Dowlut, and Hall, which emphasizes the compound's ability to target biologically relevant cell-surface oligosaccharides, suggests a pathway for exploring this compound in similar contexts (Bérubé et al., 2008).

Influence of Fluorine Substituents on Phenylboronic Compounds

Fluoro-substituted boronic acids, like this compound, are highlighted for their unique properties influenced by the electron-withdrawing nature of fluorine. Gozdalik, Adamczyk-Woźniak, and Sporzyński discuss the impact of fluorination on the acidity, hydrolytic stability, and structural behaviors of these compounds, which are vital for their applications in organic synthesis, analytical chemistry, and potentially in drug delivery systems (Gozdalik et al., 2017).

Hybrid Formulations for Benzoxaborole Drugs

The study on the intercalation of benzoxaborolate anions, related to boronic acids, in layered double hydroxides opens new avenues for drug formulation. This research by Sene et al. lays the groundwork for using boronic acid derivatives in creating novel drug formulations, particularly for antifungal applications, by enhancing the efficacy and delivery of benzoxaborole drugs (Sene et al., 2015).

Discovery of Boron-containing Antifungal Agents

The discovery of boron-containing small molecules like AN2690, derived from boronic acid structures, for treating onychomycosis, underscores the pharmaceutical relevance of boronic acid derivatives. This illustrates the potential of compounds like this compound in developing new treatments for fungal infections (Baker et al., 2006).

Safety and Hazards

The safety information for “(5-Fluoro-1,3-benzodioxol-4-yl)boronic acid” includes several hazard statements: H302-H315-H319-H335 . Precautionary measures include P261-P305+P351+P338 .

properties

IUPAC Name

(5-fluoro-1,3-benzodioxol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2,10-11H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXOLTYMARHWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=C1OCO2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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